N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound with significant implications in medicinal chemistry. The compound's IUPAC name reflects its structural intricacies, indicating a multi-functional molecule that may be of interest in pharmacological research. Its molecular formula is , and it has a molecular weight of approximately 489.56 g/mol.
This compound is classified under the category of thioacetamides, which are known for their diverse biological activities, including potential anti-inflammatory and analgesic effects. The presence of a piperidine ring and an indole moiety suggests that it may interact with various biological targets, particularly in the context of central nervous system disorders.
The synthesis of N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can be approached through several synthetic pathways, often involving the formation of key intermediates:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can be described using various structural representations:
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
DRMIYPJFPIBRTG-UHFFFAOYSA-N
These representations indicate a complex arrangement involving multiple rings and functional groups, including an ethoxy group, thioether linkage, and piperidine structure. The compound's three-dimensional conformation can influence its biological activity significantly.
N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding how this compound might interact with biological systems and how it could be modified for enhanced activity .
The mechanism of action for N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide likely involves interaction with specific biological targets such as receptors or enzymes. Given its structural components:
Research into similar compounds has shown that modifications to either the piperidine or indole portions can significantly alter pharmacodynamics and pharmacokinetics, indicating a need for further exploration in this area .
The physical and chemical properties of N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide include:
These properties are essential for determining the compound's suitability for various applications in drug formulation and delivery systems .
N-(2-ethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has potential applications in:
Further research will be necessary to fully elucidate its therapeutic potential and optimize its efficacy through structural modifications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2